![molecular formula C13H10BF3O2 B051964 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 364590-93-2](/img/structure/B51964.png)
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
Übersicht
Beschreibung
“(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite, as well as used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been extensively studied. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of “(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” is CHBFO with an average mass of 189.928 Da and a monoisotopic mass of 190.041290 Da .Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” include a molecular weight of 189.93 g/mol .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : This compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Field : Organic Synthesis
- Application : This compound is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Organic Synthesis
- Application : This compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Suzuki–Miyaura Coupling
N-Arylation of Imidazoles and Amines
Microwave-Promoted Cross-Coupling with Acid Chlorides
- Field : Material Science
- Application : This compound is used in the synthesis of thiazole derivatives for printable electronics .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Biochemistry
- Application : This compound is used in the synthesis of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Organic Synthesis
- Application : This compound is used in a microwave-promoted cross-coupling reaction with acid chlorides to produce aryl ketones .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Thiazole Derivatives for Printable Electronics
Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors
Aryl Ketones by Cross-Coupling Reaction with Acid Chlorides
- Field : Material Science
- Application : This compound is used for the functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Biochemistry
- Application : This compound is used for electrophoresis of glycated molecules .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Analytical Chemistry
- Application : This compound is used as building materials for microparticles for analytical methods .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Functionalisation of Commercial Multi-layer Graphitic Material
Electrophoresis of Glycated Molecules
Building Materials for Microparticles for Analytical Methods
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
364590-93-2 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
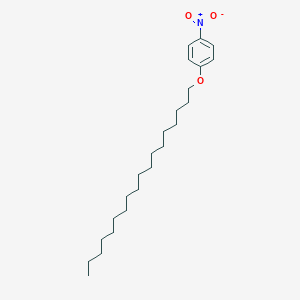
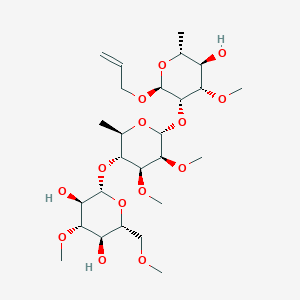
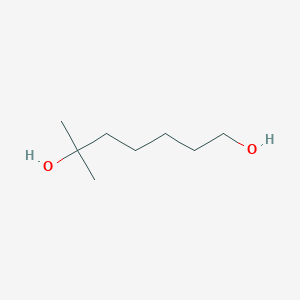
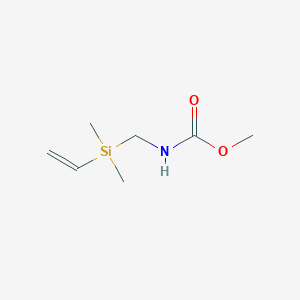

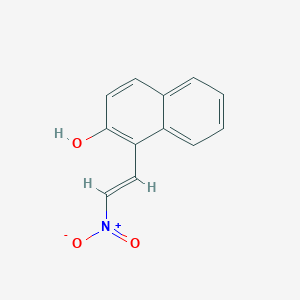
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

